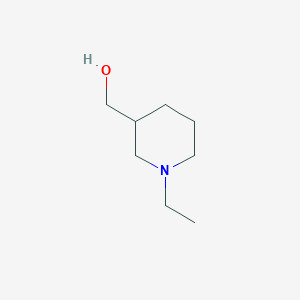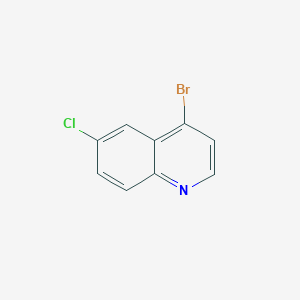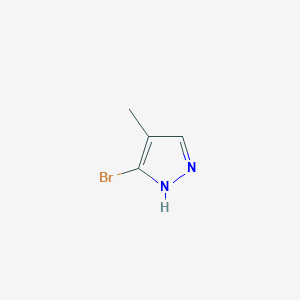
3-Bromo-4-methyl-1H-pyrazole
Vue d'ensemble
Description
3-Bromo-4-methyl-1H-pyrazole is a brominated pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. The presence of a bromine atom and a methyl group on the pyrazole ring can significantly influence the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of brominated pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives, which are structurally related to 3-Bromo-4-methyl-1H-pyrazole, has been reported using an electro-catalyzed multicomponent transformation in a green medium . Another related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and characterized by various spectroscopic techniques . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 3-Bromo-4-methyl-1H-pyrazole.
Molecular Structure Analysis
The molecular structure of brominated pyrazoles has been extensively studied. For example, the X-ray supramolecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, which share the pyrazole core with 3-Bromo-4-methyl-1H-pyrazole, was determined, revealing insights into the conformation and crystal packing of such compounds . The tautomerism and molecular structure of 4-bromo substituted 1H-pyrazoles have also been investigated, providing valuable information on the preferred tautomeric forms and their stability .
Chemical Reactions Analysis
Brominated pyrazoles can undergo various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom can act as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions. For instance, the title compound in one study was prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide, showcasing the reactivity of the bromine atom in such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazoles are influenced by their molecular structure. The presence of substituents such as bromine and methyl groups can affect the compound's boiling point, melting point, solubility, and stability. The tautomerism observed in brominated pyrazoles can also impact their chemical properties, as different tautomeric forms may have different reactivity patterns . Additionally, the supramolecular interactions, such as hydrogen bonding and π-stacking, can influence the compound's solid-state properties .
Applications De Recherche Scientifique
Synthesis and Functionalization
3-Bromo-4-methyl-1H-pyrazole serves as a valuable starting material in organic synthesis, especially for further functionalization via metalation reactions or transition-metal-catalyzed cross-coupling reactions. The presence of a bromo atom allows for these compounds to be considered as potential precursors for condensed systems involving ring-oxygen atoms, such as condensed furans and pyranes. However, certain reactions may require the modification of hydroxy groups for optimal results (Kleizienė et al., 2009).
Tautomerism Studies
The compound's structure allows for studies of tautomerism in both solid state and solution. Research has shown that the major tautomer present in solution and the solid state for bromo-substituted 1H-pyrazoles is the 3-bromo tautomer. This understanding aids in the comprehension of chemical behavior and reactivity of these compounds (Trofimenko et al., 2007).
Antibacterial and Antifungal Properties
Compounds derived from 3-Bromo-4-methyl-1H-pyrazole have been tested for their in vitro antibacterial and antifungal activities. Some derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as against fungi like Aspergilus flavus and Aspergillus niger. This opens up potential applications in the development of new antimicrobial agents (Pundeer et al., 2013).
Photoreactions in Chemical Compounds
Derivatives of 3-Bromo-4-methyl-1H-pyrazole have been studied for their photoreactions. These compounds provide examples of molecules exhibiting multiple types of photoreactions, such as excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. Understanding these photoreactions can be crucial in fields like photochemistry and photophysics (Vetokhina et al., 2012).
Electro-catalyzed Multicomponent Transformations
3-Bromo-4-methyl-1H-pyrazole derivatives can be synthesized using electro-catalyzed multicomponent transformations. Such methods can offer an efficient and environmentally friendly approach for the synthesis of complex organic compounds, contributing to the field of green chemistry (Vafajoo et al., 2015).
Safety And Hazards
3-Bromo-4-methyl-1H-pyrazole is associated with several hazard statements, including H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
5-bromo-4-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKFLRLLYKEJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616930 | |
| Record name | 5-Bromo-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-1H-pyrazole | |
CAS RN |
5932-20-7 | |
| Record name | 3-Bromo-4-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



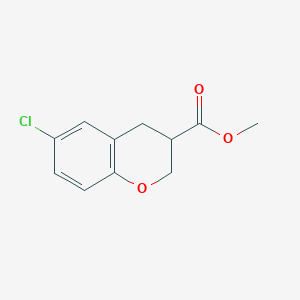
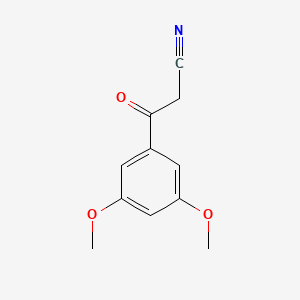
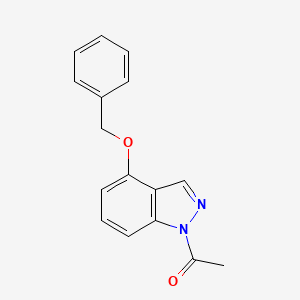
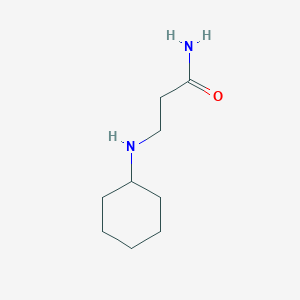
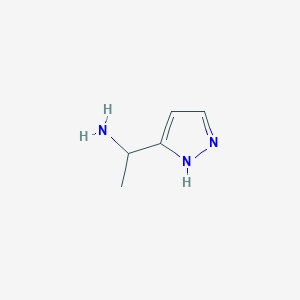
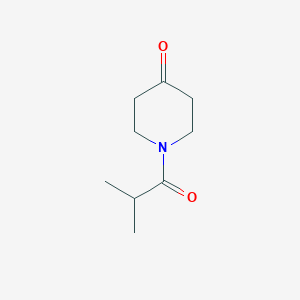
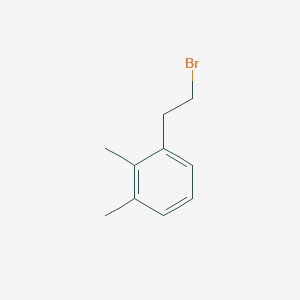
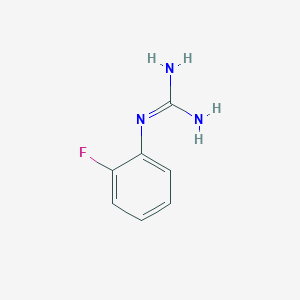
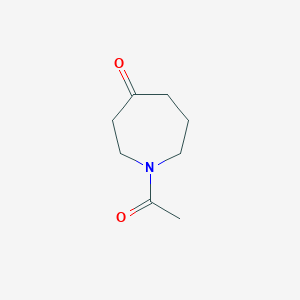
acetic acid](/img/structure/B1287605.png)
